1-(dihydro-1H-furo[3,4-c]pyrrol-5(3H,6H,6aH)-yl)-2-p-tolylethanone
Description
This compound is a fused heterocyclic ketone featuring a dihydrofuropyrrolidine core substituted with a p-tolylacetyl group. Its structure combines a bicyclic furopyrrolidine system, which imparts conformational rigidity, with a hydrophobic p-tolyl moiety that may influence solubility and binding interactions in biological or material applications.
Properties
IUPAC Name |
1-(1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-yl)-2-(4-methylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-11-2-4-12(5-3-11)6-15(17)16-7-13-9-18-10-14(13)8-16/h2-5,13-14H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDKTIWCUHCLRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)N2CC3COCC3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(dihydro-1H-furo[3,4-c]pyrrol-5(3H,6H,6aH)-yl)-2-p-tolylethanone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve the optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions. The choice of solvents, catalysts, and purification methods are crucial to achieving an efficient and cost-effective production process.
Chemical Reactions Analysis
Types of Reactions
1-(dihydro-1H-furo[3,4-c]pyrrol-5(3H,6H,6aH)-yl)-2-p-tolylethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(dihydro-1H-furo[3,4-c]pyrrol-5(3H,6H,6aH)-yl)-2-p-tolylethanone has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 1-(dihydro-1H-furo[3,4-c]pyrrol-5(3H,6H,6aH)-yl)-2-p-tolylethanone exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with three classes of analogs:
Hexahydropyrrolo[3,4-c]pyrrole Derivatives
A 2023 European patent application (Bulletin 2023/39) describes substituted hexahydropyrrolo[3,4-c]pyrrole derivatives, such as (3aR,6aS)-5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl and (3aR,6aS)-5-(2-hydroxyethyl)hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl . These analogs share the fused pyrrolidine core but differ in substituents and oxidation states. Key distinctions include:
The p-tolylethanone group in the target compound introduces a planar aromatic system absent in the patent derivatives, which may enhance π-π stacking interactions in receptor binding.
Thienopyrimidinone Derivatives
The compound 1-[4-(4-Fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydro-pyrimidin-5-yl]ethanone (Anura et al., 2012) shares a ketone functional group but replaces the furopyrrolidine core with a thienopyrimidinone scaffold . Key differences:
The sulfur atom in the thienopyrimidinone analog may confer redox activity or metal-binding properties absent in the oxygen-rich target compound.
Pyrazole-Based Methanones
Compounds such as (5-amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (Molecules, 2012) feature a methanone bridge but utilize pyrazole and thiophene rings instead of fused bicyclic systems .
The pyrazole-thiophene analog’s amino and cyano groups enhance hydrogen-bonding capacity, which is absent in the target compound’s simpler structure.
Biological Activity
The compound 1-(dihydro-1H-furo[3,4-c]pyrrol-5(3H,6H,6aH)-yl)-2-p-tolylethanone is a synthetic organic compound that has gained interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 241.31 g/mol
The compound features a furo-pyrrole moiety which is significant for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities including:
- Anticancer Activity : Studies have demonstrated that derivatives of pyrrole compounds can inhibit the growth of cancer cell lines. For instance, a related study showed that certain pyrrole derivatives exhibited significant cytotoxicity against MDA-MB-231 (breast cancer) and A-549 (lung cancer) cell lines with IC values in the low micromolar range .
- Aldose Reductase Inhibition : Aldose reductase (ALR2) has been identified as a therapeutic target for diabetic complications and inflammation. Compounds similar to this compound have shown promising inhibitory effects on ALR2 with selectivity indices indicating potential for therapeutic applications in diabetes management .
The biological mechanisms underlying the activity of this compound are not fully elucidated but are believed to involve:
- Molecular Docking Studies : Computational studies suggest that the compound can effectively bind to target proteins involved in cancer pathways. For example, docking studies indicated favorable binding affinities to specific protein targets associated with tumor growth and metastasis .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
